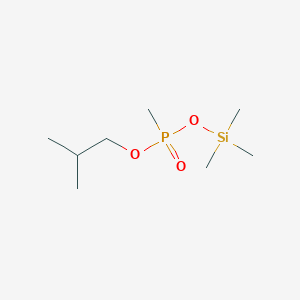
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester is a chemical compound with the molecular formula C8H21O3PSi. It is a member of the organophosphorus compounds, which are widely used in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is particularly notable for its role as a precursor in the synthesis of other organophosphorus compounds.
Preparation Methods
The synthesis of phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester typically involves the reaction of hydrophosphoryl compounds with silylating reagents. Common silylating reagents used include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine. The reaction is usually carried out in a solvent such as 1,4-dioxane at elevated temperatures (100-110°C) to achieve high yields .
Chemical Reactions Analysis
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed to produce the corresponding phosphonic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and hydrolyzing agents such as water or methanol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds, which are important in organic synthesis and catalysis.
Biology: Organophosphorus compounds, including this ester, are studied for their potential biological activities, such as enzyme inhibition.
Medicine: Some derivatives of phosphonic acid are investigated for their potential use as antiviral and anticancer agents.
Industry: This compound is used in the production of materials such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester involves the interaction of its phosphorus atom with various molecular targets. The trimethylsilyl group can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile intermediate .
Comparison with Similar Compounds
Phosphonic acid, methyl-, 2-methylpropyl trimethylsilyl ester can be compared with other similar compounds such as:
Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester: This compound has a similar structure but different substituents, leading to variations in reactivity and applications.
Phosphonic acid, [ [ (trimethylsilyl)amino]methyl]-, bis(trimethylsilyl) ester: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in synthetic applications .
Properties
CAS No. |
199116-09-1 |
|---|---|
Molecular Formula |
C8H21O3PSi |
Molecular Weight |
224.31 g/mol |
IUPAC Name |
trimethyl-[methyl(2-methylpropoxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C8H21O3PSi/c1-8(2)7-10-12(3,9)11-13(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
YKENHQTWUXRYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)
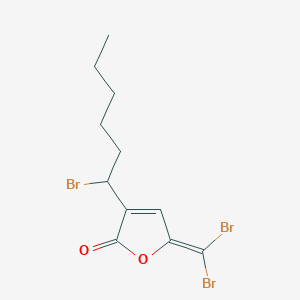

![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
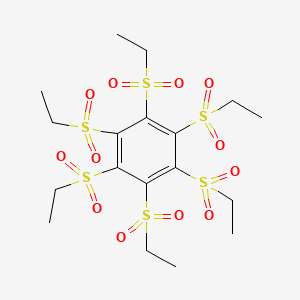
![5-Chloro-N-[2,6-di(propan-2-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12574539.png)
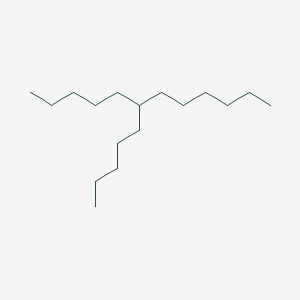
![3-[(3,7,11-Trimethyldodecyl)oxy]propanoic acid](/img/structure/B12574548.png)

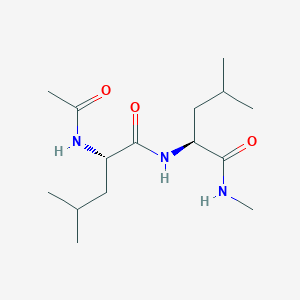
![(3R,4R,5R,6S,7R,9S,10E,11S,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12574575.png)

